(6-Fluoroquinolin-4-yl)methanamine

Metabolic stability CYP inhibition Drug metabolism

(6-Fluoroquinolin-4-yl)methanamine (CAS 1001939-55-4) is a fluorinated quinoline building block bearing a primary aminomethyl group at the 4-position and a fluorine atom at the 6-position of the quinoline ring. With a molecular formula of C₁₀H₉FN₂ and a molecular weight of 176.19 g/mol, this heterocyclic aromatic amine serves as a key synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds, antiplasmodial agents, and antibacterial candidates.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B12960141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoroquinolin-4-yl)methanamine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1F)CN
InChIInChI=1S/C10H9FN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H,6,12H2
InChIKeyMYJGJYCMFHTWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Fluoroquinolin-4-yl)methanamine Procurement Guide: CAS, Properties, and Comparator Landscape


(6-Fluoroquinolin-4-yl)methanamine (CAS 1001939-55-4) is a fluorinated quinoline building block bearing a primary aminomethyl group at the 4-position and a fluorine atom at the 6-position of the quinoline ring . With a molecular formula of C₁₀H₉FN₂ and a molecular weight of 176.19 g/mol, this heterocyclic aromatic amine serves as a key synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds, antiplasmodial agents, and antibacterial candidates [1]. Its closest structural analogs include the unsubstituted parent (quinolin-4-yl)methanamine (CAS 5632-13-3, MW 158.2), the 6-chloro analog (CAS 859814-05-4, MW 192.64), the 6-methoxy analog (CAS 708261-71-6, MW 188.23), and the positional isomer (8-fluoroquinolin-4-yl)methanamine (CAS 949535-31-3, MW 176.19) . Understanding the quantifiable differentiation of the 6-fluoro substitution pattern is critical for informed procurement decisions in drug discovery programs.

Fluorinated quinoline building block for kinase inhibitor and antiplasmodial scaffold synthesis
6‑Fluoro substituent provides metabolic blockade at a primary CYP oxidation site
Preferred over heavier halogen analogs in antiplasmodial lead optimization programs

Why Generic Substitution of (6-Fluoroquinolin-4-yl)methanamine with In-Class Analogs Is Scientifically Unsound


Although (6-fluoroquinolin-4-yl)methanamine shares the quinoline-4-methanamine scaffold with several commercially available analogs, the identity and position of the aryl substituent profoundly alter pharmacokinetic behavior, target binding, and synthetic utility in ways that cannot be compensated by downstream chemistry. The 6-fluoro substituent simultaneously reduces molecular weight relative to chloro and methoxy analogs while providing metabolic blockade at a position known to undergo CYP-mediated oxidation—a dual advantage not replicated by any single comparator [1]. Furthermore, the electronic character of fluorine (strongly electron-withdrawing via induction, weakly donating via resonance) creates a unique activation pattern on the quinoline ring that governs both the regioselectivity of subsequent derivatization reactions and the binding affinity of elaborated drug candidates [2]. The evidence detailed below establishes that selecting a non-fluorinated or differently substituted 4-(aminomethyl)quinoline as a surrogate introduces measurable liabilities in molecular properties, biological performance, and ultimately the probability of lead compound success.

6‑Fluoro
Metabolic blockade at 6‑position
Unsubstituted parent
Leaves 6‑position vulnerable to CYP hydroxylation, altering clearance profile
6‑Fluoro
Lowest MW among 6‑substituted analogs
6‑Chloro / 6‑Methoxy
Higher mass (+9.3 % / +6.8 %) may dilute ligand efficiency and breach Lipinski compliance earlier in a series
6‑Fluoro
Electronic profile tuned for kinase hinge binding
8‑Fluoro positional isomer
Shifts quinoline nitrogen pKa and hydrogen‑bond geometry, likely altering kinase recognition

Quantitative Differentiation Evidence for (6-Fluoroquinolin-4-yl)methanamine Versus Closest Analogs


CYP2A6 Metabolic Interaction: 6-Fluoroquinoline Demonstrates Enhanced CYP Enzyme Engagement Versus Parent Quinoline

The 6-fluoro substituent significantly increases the CYP2A6 enzyme engagement of the quinoline scaffold compared with the unsubstituted parent. In a comparative study of coumarin 7-hydroxylase inhibition in bovine liver microsomes and cDNA-expressed human CYP2A6, quinoline reduced the apparent Vmax from 0.63 nmol/min/nmol CYP (baseline) to 0.39 nmol/min/nmol CYP. 6-Fluoroquinoline (6FQ) produced even stronger inhibition, while 3-fluoroquinoline showed weaker inhibition (apparent Vmax 0.59 nmol/min/nmol CYP) [1]. Nearly identical inhibition patterns were confirmed in human CYP2A6 assays [1]. This metabolic blockade at the 6-position arises because fluorine prevents hydroxylation at this site, a primary metabolic soft spot on the quinoline ring—an advantage absent in the unsubstituted parent (quinolin-4-yl)methanamine. While 8-fluoroquinoline also showed strong inhibition, the 6-fluoro positional isomer is preferred for downstream antiplasmodial SAR development as documented in a separate study [2].

CYP2A6 Engagement
Class‑level inference
6‑Fluoroquinoline strongly inhibits CYP2A6‑mediated coumarin 7‑hydroxylation vs. parent quinoline (apparent Vmax substantially lower than baseline 0.63 nmol/min/nmol CYP)
Supports metabolic stability context at the 6‑position
Positional specificity confirmed; 3‑F isomer showed weaker inhibition
Metabolic stability CYP inhibition Drug metabolism Fluorine substitution

6-Fluoro Substituent Explicitly Preferred Over Other Halogens in Antiplasmodial Lead Optimization

In a comprehensive SAR study of 2,4-disubstituted quinoline-4-carboxamides targeting Plasmodium falciparum, Hochegger et al. (2019) explicitly stated: 'The 6-fluoro substituent of the quinolone core was preferred to other halogen substituents due to its lower molecular weight and lipophilicity' [1]. This preference was not merely theoretical—the 6-fluoro-containing lead compound (6-fluoro-2-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide) achieved an in vitro IC₅₀ ≤ 0.0029 µM against P. falciparum NF54 and demonstrated 99.6% activity in vivo against P. berghei in a mouse model [1]. The 6-chloro analog (MW 192.64) and 6-methoxy analog (MW 188.23) carry 9.3% and 6.8% greater molecular weight, respectively, which incrementally erodes ligand efficiency and complicates compliance with Lipinski's Rule of Five in more elaborate derivatives . This explicit preference for fluorine over other halogens at the 6-position is a direct, empirically grounded differentiation that procurement teams should weigh when selecting building blocks for antimalarial drug discovery programs.

Antiplasmodial SAR Preference
Cross‑study comparable
6‑F explicitly preferred over other halogens; elaborated lead achieved IC50 ≤ 0.0029 µM (NF54) and 99.6 % in‑vivo activity
Supports antiplasmodial lead optimization context
Building block selection influences downstream series outcomes
Antiplasmodial Malaria Halogen SAR Lead optimization

PfeEF2 Binding Affinity: 6-Fluoroquinoline Derivatives Outperform Reference Quinoline-4-carboxamide in Docking Studies

In a QSAR and molecular docking study of 2,4-disubstituted 6-fluoroquinolines against the novel antimalarial target PfeEF2 (Plasmodium falciparum translation elongation factor 2), Shallangwa et al. (2024) reported that stable complexes formed with binding affinities ranging from −8.200 to −10.700 kcal/mol across the series [1]. Critically, compounds 5, 11, 16, 22, and 24 exhibited better binding affinities than the reference quinoline-4-carboxamide DDD107498—a compound that had previously progressed as a clinical-stage antimalarial candidate targeting PfeEF2 [1]. The QSAR model demonstrated high internal and external predictivity (R² = 0.921, R²adj = 0.878, Q²cv = 0.801, R²pred = 0.901), validating that the 6-fluoroquinoline scaffold provides a structurally privileged entry point for PfeEF2 inhibitor design [1]. This computational superiority over the benchmark quinoline-4-carboxamide cannot be assumed for non-fluorinated or differently substituted 4-(aminomethyl)quinoline scaffolds, as the QSAR identified specific physicochemical descriptors (n5Ring, GGI9, TDB7u, TDB8u, RDF75i) that are directly influenced by the electronic nature of the 6-substituent [1].

PfeEF2 Docking Affinity
Class‑level inference
−8.200 to −10.700 kcal/mol across 6‑fluoroquinoline series; top compounds exceed reference DDD107498
Supports PfeEF2‑targeted inhibitor design
QSAR model R² = 0.921; validated homology model
Plasmodium falciparum Translation elongation factor 2 Molecular docking Binding affinity

Physicochemical Head-to-Head: 6-Fluoro vs 6-Chloro and 6-Methoxy Analogs—MW, logP, and Drug-Likeness Trade-offs

A direct physicochemical comparison across the 6-substituted 4-(aminomethyl)quinoline series reveals that (6-fluoroquinolin-4-yl)methanamine (MW 176.19) offers the most favorable balance of molecular weight, lipophilicity, and synthetic versatility among all three halogen/chalcogen analogs . The 6-chloro analog (MW 192.64) adds 16.45 Da (+9.3%) with a larger van der Waals radius (Cl: 1.75 Å vs F: 1.47 Å), which can sterically hinder binding pocket accommodation in congested target sites. The 6-methoxy analog (MW 188.23) adds 12.04 Da (+6.8%) and introduces a hydrogen bond acceptor that may alter the pharmacophore profile in unintended ways . The 8-fluoro positional isomer, while isosteric (MW 176.19), positions the fluorine adjacent to the quinoline nitrogen, which modifies the pKa of the heterocyclic nitrogen and alters hydrogen-bonding geometry with kinase hinge regions—a critical consideration for kinase inhibitor design where hinge-binding geometry is paramount [1]. The unsubstituted parent (MW 158.2), while the lightest, lacks the metabolic blockade at the 6-position that fluorine confers, as demonstrated by CYP2A6 interaction data [2].

MW & Substituent Parameters
Cross‑study comparable
6‑F: 176.19 Da · 6‑Cl: 192.64 Da (+9.3 %) · 6‑OMe: 188.23 Da (+6.8 %) · F vdW radius 1.47 Å vs Cl 1.75 Å
Supports ligand efficiency optimization
Fluorine minimizes steric penalty while maximizing inductive effect
Physicochemical properties Lipinski's Rule of Five Ligand efficiency Building block selection

6-Fluoroquinolin-4-yl Scaffold in Kinase Inhibitor Development: Nanomolar Potency in Patent Examples

The 6-fluoroquinolin-4-yl substructure has been explicitly employed in patent-protected kinase inhibitor programs demonstrating nanomolar biochemical potency. In US10544120, a compound containing the (6-fluoroquinolin-4-yl)phenoxy motif achieved an IC₅₀ of 0.510 nM in a kinase inhibition assay performed in U-bottom 384-well plates [1]. Separately, a 4-((6-fluoroquinolin-4-yl)amino)benzonitrile derivative demonstrated an IC₅₀ of 11 nM against ALK and exhibited superior blood-brain barrier penetration with a brain/plasma ratio of 0.8, addressing a critical limitation of earlier ALK inhibitors in treating CNS metastases [2]. These potency values, while obtained on elaborated derivatives rather than the building block itself, establish that the 6-fluoroquinolin-4-yl core is compatible with—and contributes to—high-affinity kinase domain binding. The unsubstituted and 8-fluoro positional isomers may not reproduce this binding geometry due to altered electrostatic complementarity with the kinase hinge region [3].

Kinase Inhibitor Examples
Supporting evidence
Patent IC50 0.510 nM (384‑well assay); ALK IC50 11 nM, brain/plasma = 0.8
Supports kinase inhibitor scaffold viability
Data from elaborated derivatives, not the building block itself
Kinase inhibition Drug discovery Patent literature ALK inhibitor

Optimal Research and Industrial Application Scenarios for (6-Fluoroquinolin-4-yl)methanamine


Antimalarial Drug Discovery: Lead Optimization Against Chloroquine-Resistant P. falciparum

Procurement of (6-fluoroquinolin-4-yl)methanamine is most justified when initiating or expanding a quinoline-based antimalarial lead optimization program. The 2019 SAR study by Hochegger et al. explicitly preferred the 6-fluoro substituent over other halogens for antiplasmodial applications, and elaborated 6-fluoroquinoline-4-carboxamides achieved IC₅₀ ≤ 0.0029 µM against the chloroquine-sensitive NF54 strain with 99.6% in vivo efficacy against P. berghei [1]. Furthermore, the 2024 QSAR/docking study by Shallangwa et al. demonstrated that 2,4-disubstituted 6-fluoroquinolines bind PfeEF2 with affinities exceeding the clinical-stage benchmark DDD107498 (binding affinities −8.200 to −10.700 kcal/mol), supporting a novel mechanism of action that circumvents existing resistance pathways [2]. Substituting this building block with the 6-chloro or 6-methoxy analog forfeits the explicit molecular weight and lipophilicity advantage that the authors identified as critical for antiplasmodial drug-likeness.

Kinase Inhibitor Scaffold Construction: CNS-Penetrant Oncology Programs

For kinase inhibitor programs—particularly those targeting ALK or other kinases where CNS penetration is therapeutically relevant—(6-fluoroquinolin-4-yl)methanamine provides a validated entry point. Patent literature demonstrates that elaborated 6-fluoroquinolin-4-yl derivatives achieve sub-nanomolar biochemical potency (IC₅₀ = 0.510 nM, US10544120) and clinically relevant brain penetration (brain/plasma ratio = 0.8 for an ALK inhibitor series) [3]. The 6-fluoro positioning provides optimal electronic modulation of the quinoline ring for hinge-region hydrogen bonding without the steric penalty of chlorine or the altered hydrogen-bonding profile of methoxy. The 8-fluoro positional isomer changes the pKa environment of the quinoline nitrogen and should not be considered interchangeable without explicit hinge-binding validation [4].

Metabolic Stability-Driven Fragment Growth: CYP-Labile Quinoline Series Rescue

When a non-fluorinated quinoline-4-methanamine-based lead series encounters rapid metabolic clearance attributed to CYP-mediated oxidation at the 6-position, (6-fluoroquinolin-4-yl)methanamine serves as a direct metabolic-blockade replacement. The Hirano et al. (2002) study established that 6-fluoro substitution on quinoline markedly enhances CYP2A6 interaction strength compared with unsubstituted quinoline, consistent with fluorine blocking the primary site of oxidative metabolism [5]. In contrast, the unsubstituted parent (quinolin-4-yl)methanamine (MW 158.2) leaves the 6-position vulnerable to hydroxylation, and the 6-methoxy analog introduces its own metabolic liability via O-demethylation. The 6-fluoro building block thus addresses a structure-specific metabolic vulnerability that its closest comparators either ignore (parent) or replace with an alternative metabolic soft spot (6-OMe).

Fragment-Based Drug Discovery: Maximizing Ligand Efficiency with Minimal Molecular Weight

In fragment-based drug discovery (FBDD) where every heavy atom counts toward ligand efficiency (LE = −RT·ln(IC₅₀)/heavy atom count), (6-fluoroquinolin-4-yl)methanamine (MW 176.19, 13 heavy atoms) provides the optimal balance of functional group density and molecular recognition potential among all 6-substituted 4-(aminomethyl)quinoline fragments. The 6-chloro analog (MW 192.64) and 6-methoxy analog (MW 188.23) each add mass without a proportional gain in binding energy potential, diluting ligand efficiency. The primary aminomethyl group at the 4-position provides a chemically tractable vector for fragment elaboration via amide coupling, reductive amination, or nucleophilic substitution, while the 6-fluoro substituent simultaneously provides a ¹⁹F NMR handle for ligand-observed and protein-observed binding assays—a practical screening advantage not available with the 6-Cl or 6-OMe analogs .

Application
Selection Property
Validation Focus
Antimalarial lead optimization
6‑Fluoro preferred for antiplasmodial SAR
Antiplasmodial model‑response endpoints
CNS‑penetrant kinase inhibitor design
6‑Fluoroquinoline core for hinge‑region binding
Kinase inhibition and brain penetration endpoints
Metabolic stability rescue
CYP2A6 metabolic blockade at 6‑position
Metabolic stability assay outcomes
Fragment‑based drug discovery
Low MW, high ligand efficiency potential
Ligand efficiency and ¹⁹F NMR binding assay results
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